1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one
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Overview
Description
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms Imidazole derivatives are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-aminobenzophenone with imidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Imidazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanone
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 2-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one
Uniqueness
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one is unique due to its specific structure, which combines an imidazole ring with a phenyl group and an ethanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
138887-86-2 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[4-(1H-imidazol-5-ylmethylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-9(16)10-2-4-11(5-3-10)14-7-12-6-13-8-15-12/h2-6,8,14H,7H2,1H3,(H,13,15) |
InChI Key |
OMOXOTINFUQBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCC2=CN=CN2 |
Origin of Product |
United States |
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